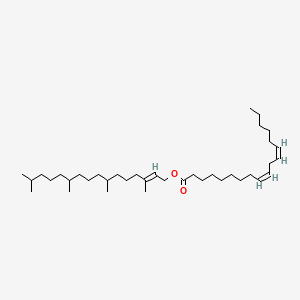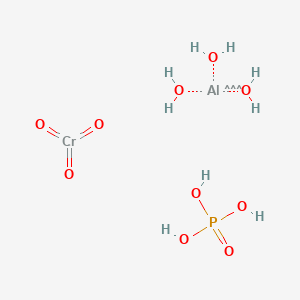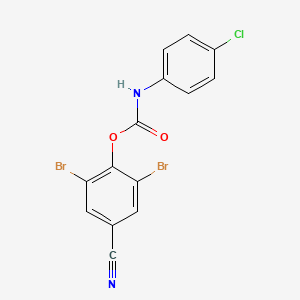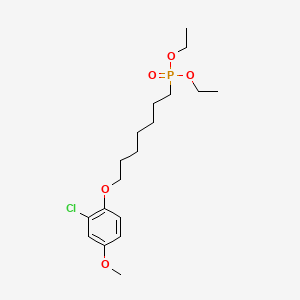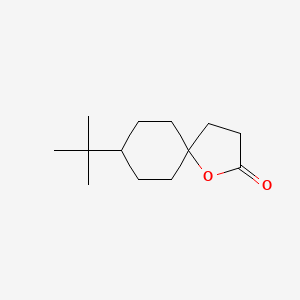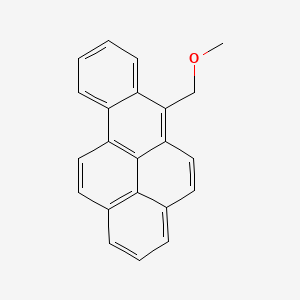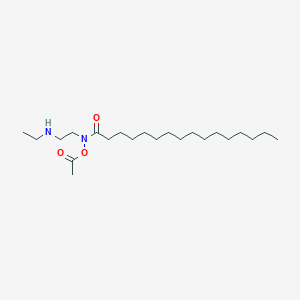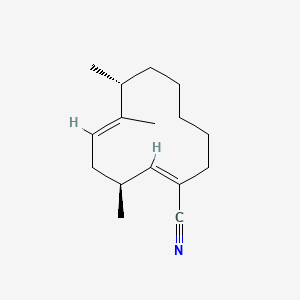
2-Methoxy-4-(1-methylethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Metoxi-4-(1-metiletil)fenol, también conocido como éter metílico de timol, es un compuesto orgánico con la fórmula molecular C10H14O2. Es un derivado del fenol, caracterizado por la presencia de un grupo metoxi (-OCH3) y un grupo isopropilo (-CH(CH3)2) unidos al anillo de benceno. Este compuesto es conocido por sus propiedades aromáticas y se encuentra comúnmente en los aceites esenciales de varias plantas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
2-Metoxi-4-(1-metiletil)fenol se puede sintetizar mediante varios métodos. Un enfoque común implica la metilación del timol utilizando sulfato de dimetilo o yoduro de metilo en presencia de una base como el carbonato de potasio. La reacción generalmente ocurre bajo condiciones de reflujo, lo que resulta en la formación del producto deseado.
Métodos de producción industrial
En entornos industriales, la producción de 2-Metoxi-4-(1-metiletil)fenol a menudo implica el uso de procesos catalíticos. Por ejemplo, el compuesto se puede sintetizar mediante la metilación del timol utilizando metanol en presencia de un catalizador adecuado como el ácido sulfúrico o el cloruro de aluminio. Este método permite una producción eficiente a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
2-Metoxi-4-(1-metiletil)fenol experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar quinonas correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus alcoholes correspondientes u otras formas reducidas.
Sustitución: Las reacciones de sustitución aromática electrófila pueden introducir diferentes sustituyentes en el anillo de benceno.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: A menudo se utilizan agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Reactivos como el bromo (Br2) o el ácido nítrico (HNO3) se pueden utilizar para reacciones de halogenación o nitración, respectivamente.
Principales productos formados
Oxidación: Formación de quinonas u otros derivados oxidados.
Reducción: Formación de alcoholes u otras formas reducidas.
Sustitución: Introducción de halógenos, grupos nitro u otros sustituyentes en el anillo de benceno.
Aplicaciones Científicas De Investigación
2-Metoxi-4-(1-metiletil)fenol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como material de partida o intermedio en la síntesis de varios compuestos orgánicos.
Biología: Se estudia por sus propiedades antimicrobianas y antioxidantes, lo que lo hace útil en la investigación biológica.
Medicina: Se investiga por sus posibles efectos terapéuticos, incluidas las propiedades antiinflamatorias y analgésicas.
Industria: Se utiliza en la producción de fragancias, sabores y otros compuestos aromáticos.
Mecanismo De Acción
El mecanismo de acción de 2-Metoxi-4-(1-metiletil)fenol implica su interacción con varios objetivos moleculares y vías. Por ejemplo, su actividad antimicrobiana se atribuye a su capacidad para interrumpir las membranas celulares microbianas e inhibir enzimas esenciales. Además, sus propiedades antioxidantes están relacionadas con su capacidad para eliminar radicales libres y prevenir el daño oxidativo.
Comparación Con Compuestos Similares
2-Metoxi-4-(1-metiletil)fenol se puede comparar con otros compuestos similares como:
Timol: Carece del grupo metoxi pero tiene propiedades antimicrobianas similares.
Eugenol: Contiene un grupo metoxi y tiene propiedades aromáticas similares, pero difiere en su estructura de cadena lateral.
Guaiacol: Otro fenol sustituido con metoxi con aplicaciones distintas en las industrias alimentaria y farmacéutica.
Estas comparaciones resaltan las características estructurales y las aplicaciones únicas de 2-Metoxi-4-(1-metiletil)fenol, diferenciándolo de otros compuestos relacionados.
Propiedades
Número CAS |
53587-16-9 |
|---|---|
Fórmula molecular |
C10H14O2 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
2-methoxy-4-propan-2-ylphenol |
InChI |
InChI=1S/C10H14O2/c1-7(2)8-4-5-9(11)10(6-8)12-3/h4-7,11H,1-3H3 |
Clave InChI |
UTTAPTYWBUUIPU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(C=C1)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


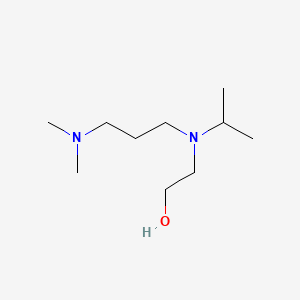
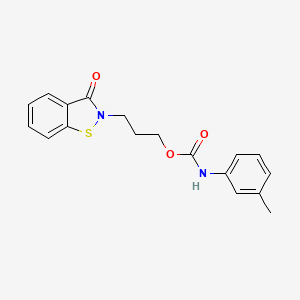
![(3,7,7-Trimethylbicyclo[4.1.0]hept-3-EN-2-YL)methyl acetate](/img/structure/B12684540.png)

